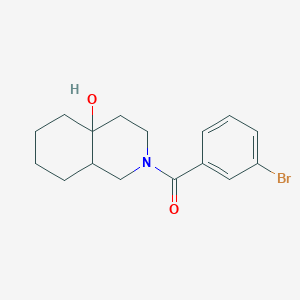
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone is a compound of interest in both pharmaceutical and chemical research It contains a bromophenyl group and a hydroxyoctahydroisoquinolin-2(1H)-yl group, linked via a methanone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone generally involves the following steps:
Formation of Bromophenyl Intermediate: : Starting with benzene, a bromination reaction introduces the bromine atom at the para position.
Construction of Octahydroisoquinoline: : The hydrogenation of isoquinoline yields octahydroisoquinoline.
Formation of the Hydroxy Group: : Introduction of the hydroxyl group at the 4a position is achieved via selective oxidation.
Coupling Reaction: : The final step involves coupling the 3-bromophenyl and 4a-hydroxyoctahydroisoquinoline intermediates via a carbonylation reaction.
Industrial Production Methods
Industrial-scale production typically follows similar synthetic routes but employs more robust conditions:
Catalysts: : Palladium or platinum catalysts are used to enhance reaction rates.
Optimized Conditions: : Higher pressures and temperatures are applied to maximize yields and efficiency.
Purification: : Industrial production also involves extensive purification steps, including crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: : (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone undergoes oxidation to form ketones and aldehydes.
Reduction: : The compound can be reduced to form alcohols and amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Sodium methoxide, lithium diisopropylamide.
Major Products
Oxidation Products: : Corresponding ketones and aldehydes.
Reduction Products: : Alcohols and amines.
Substitution Products: : Varied substituents replacing the bromine atom.
科学研究应用
Chemistry
Used as a precursor in the synthesis of complex organic molecules, serving as an intermediate in the construction of elaborate chemical structures.
Biology
In biological research, this compound is investigated for its potential as a ligand in protein binding studies and enzyme inhibition assays.
Medicine
Explored for its therapeutic properties, particularly in the development of new pharmaceutical agents targeting neurological and cardiovascular conditions.
Industry
Applied in the manufacturing of specialty chemicals and advanced materials, offering unique properties for polymer and material science applications.
作用机制
Mechanism
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors, influencing biological pathways.
Molecular Targets and Pathways
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes involved in metabolic pathways.
Receptor Binding: : Potential to bind to specific receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
(3-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
(3-fluorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
(3-iodophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
Uniqueness
What sets (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone apart is its bromine atom, which can influence its reactivity and interaction with biological systems, potentially leading to unique therapeutic effects.
This detailed overview should provide a comprehensive understanding of this compound, from its preparation to its applications and mechanisms of action
属性
IUPAC Name |
(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c17-14-6-3-4-12(10-14)15(19)18-9-8-16(20)7-2-1-5-13(16)11-18/h3-4,6,10,13,20H,1-2,5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMYYFNKNKBUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)C3=CC(=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
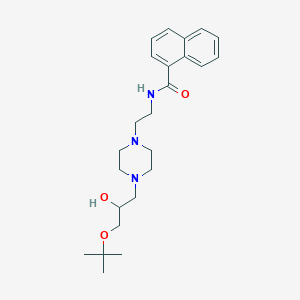
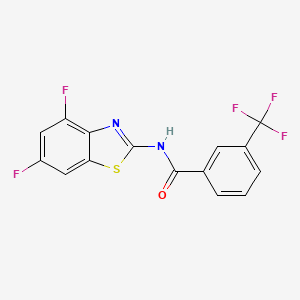
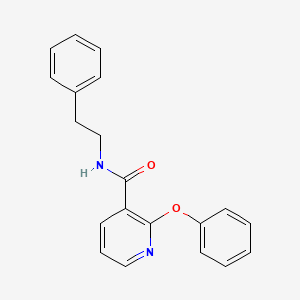
![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)
![5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2497936.png)
![9-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2497938.png)
![3-METHYL-N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE](/img/structure/B2497940.png)
![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)
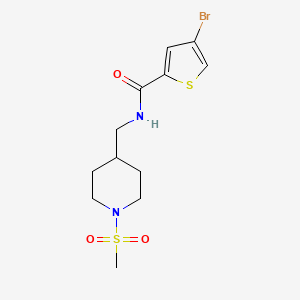
![3-[(4-methylphenyl)methyl]-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2497946.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2497948.png)

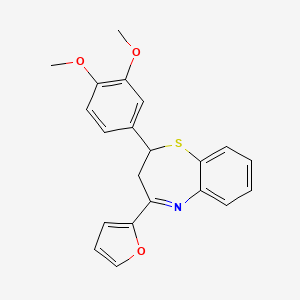
![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)
